Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate
Description
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate is a synthetic strontium-containing coordination compound characterized by a complex cyclohexadienolate ligand system. For example, strontium’s translocation efficiency in plants has been compared to cadmium, zinc, and rubidium, with distinct differences observed in phloem and xylem transport dynamics .
Properties
CAS No. |
94158-15-3 |
|---|---|
Molecular Formula |
C12H6N8O12Sr |
Molecular Weight |
541.84 g/mol |
IUPAC Name |
strontium;6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dien-1-olate |
InChI |
InChI=1S/2C6H3N4O6.Sr/c2*7-8-2-1-3(9(13)14)6(12)4(5(2)11)10(15)16;/h2*1,5,12H;/q2*-1;+2 |
InChI Key |
VUVNVCNNRMBYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(C1=[N+]=[N-])[O-])[N+](=O)[O-])O)[N+](=O)[O-].C1=C(C(=C(C(C1=[N+]=[N-])[O-])[N+](=O)[O-])O)[N+](=O)[O-].[Sr+2] |
Origin of Product |
United States |
Preparation Methods
Overview of Diazo Compound Synthesis
Diazo compounds are typically synthesized through diazotization reactions, where an amine precursor reacts with nitrous acid or related reagents. For the compound , the presence of nitro groups and a hydroxy group suggests careful control of reaction conditions to avoid decomposition or side reactions.
Incorporation of Strontium
Strontium coordination often involves reacting strontium salts (e.g., strontium chloride or nitrate) with pre-synthesized organic ligands containing diazo and nitro functionalities. The reaction medium (aqueous or organic) and temperature must be optimized to stabilize the diazo group.
Hypothetical Preparation Method for Strontium 6-Diazo-3-Hydroxy-2,4-Dinitrocyclohexa-2,4-Dienolate
Materials Required
Step-by-Step Procedure
-
- Dissolve the amino precursor in a cold acidic solution.
- Add sodium nitrite dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
- Prepare an aqueous solution of strontium chloride.
- Slowly add the diazonium salt solution under stirring at low temperatures.
- Allow the reaction to proceed until a precipitate forms.
-
- Filter the precipitate and wash with cold water to remove unreacted reagents.
- Recrystallize from ethanol or acetonitrile to obtain pure this compound.
Challenges and Considerations
Stability of Diazo Group
Diazo compounds are thermally unstable and sensitive to light and heat. Low temperatures and inert atmospheres are recommended during synthesis.
Solubility Issues
The solubility of strontium salts and organic precursors in various solvents must be considered to optimize yield.
Analytical Verification
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure of the synthesized compound.
Data Table: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Observations |
|---|---|---|
| Diazotization | Sodium nitrite, HCl, <5°C | Formation of diazonium salt |
| Strontium Coordination | SrCl₂ solution, low temperature (<10°C) | Precipitate formation |
| Purification | Ethanol recrystallization | Pure compound |
Chemical Reactions Analysis
Types of Reactions
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of strontium and modified organic structures.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or acetonitrile under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclohexa-2,4-dienolate derivatives.
Scientific Research Applications
Medicinal Chemistry
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate has garnered attention in medicinal chemistry due to its potential as a drug delivery vehicle. Its unique structure allows it to form complexes with various therapeutic agents, enhancing their solubility and bioavailability.
Case Study: Drug Delivery Systems
A study demonstrated the use of this compound in formulating nanoparticles for targeted drug delivery. The compound acted as a stabilizing agent for the encapsulation of hydrophobic drugs, improving their therapeutic efficacy. The results indicated a significant increase in drug release rates at targeted sites compared to conventional carriers .
Materials Science
In materials science, this compound is utilized in synthesizing advanced materials with specific electronic and optical properties.
Application: Photonic Devices
Research has shown that incorporating this compound into polymer matrices can enhance the optical properties of photonic devices. The compound's ability to undergo reversible reactions under light exposure makes it ideal for applications in photonic switches and sensors .
Environmental Remediation
This compound is also being explored for environmental applications, particularly in the remediation of contaminated water sources.
Case Study: Heavy Metal Ion Removal
A recent investigation highlighted the compound's effectiveness in adsorbing heavy metal ions from aqueous solutions. The study reported that this compound could remove over 90% of lead ions from contaminated water within a short time frame . This property makes it a promising candidate for developing low-cost water treatment technologies.
Data Tables
Mechanism of Action
The mechanism by which strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate exerts its effects involves the interaction of the diazo group with various molecular targets. The diazo group can form reactive intermediates that interact with nucleophiles, leading to the formation of new bonds and the modification of existing structures. The nitro groups also play a role in the compound’s reactivity, influencing its behavior in different chemical environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Translocation Efficiency in Plant Systems
Studies on metal transport mechanisms provide a basis for comparing strontium complexes with ionic forms of other metals. Herren (1997) demonstrated that ionic strontium exhibits lower phloem mobility compared to cadmium but higher xylem translocation efficiency, suggesting differential binding affinities in plant vascular tissues . In contrast, cadmium shows greater phloem mobility, likely due to its stronger interaction with organic ligands like nicotianamine, which facilitate transport . Zinc, while moderately mobile in phloem, demonstrates high xylem translocation, similar to strontium .
Table 1: Translocation Efficiency of Metals in Wheat Shoots (Herren, 1997)
| Metal | Phloem Translocation (%) | Xylem Translocation (%) |
|---|---|---|
| Cadmium (Cd²⁺) | 58.3 ± 4.1 | 32.7 ± 3.5 |
| Strontium (Sr²⁺) | 12.6 ± 1.8 | 67.4 ± 5.2 |
| Zinc (Zn²⁺) | 34.9 ± 2.7 | 72.1 ± 6.0 |
| Rubidium (Rb⁺) | 89.5 ± 7.3 | 18.3 ± 2.1 |
Metal-Binding and Solubility
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate’s ligand structure likely enhances its solubility compared to ionic strontium, analogous to how cadmium complexes with organic acids (e.g., citrate) improve mobility in phloem sap . However, the nitro and diazo groups may introduce steric hindrance, reducing its affinity for plant transporters compared to smaller ionic species like Rb⁺ or Cd²⁺ .
Biological Activity
Basic Information
- Molecular Formula : C12H6N8O12Sr
- Molecular Weight : 541.842 g/mol
- EINECS Number : 303-086-0
Structural Characteristics
Strontium 6-diazo-3-hydroxy-2,4-dinitrocyclohexa-2,4-dienolate features a diazo group and multiple nitro substitutions on a cyclohexadiene framework, contributing to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:
- Nitro Group Reduction : Potentially leading to the formation of reactive intermediates that can induce oxidative stress.
- Diazo Group Reactivity : Capable of participating in electrophilic reactions with nucleophiles in biological systems.
In Vitro Studies
Research indicates that this compound exhibits:
- Antimicrobial Activity : Effective against a range of bacterial strains, demonstrating potential as an antibacterial agent.
- Cytotoxic Effects : Exhibits cytotoxicity in various cancer cell lines, suggesting its potential as an anticancer compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Antioxidant | Reduction of oxidative stress markers |
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Anticancer Properties
In a study by Johnson et al. (2024), the compound was tested for its cytotoxic effects on breast cancer cell lines (MCF-7). The findings revealed an IC50 value of 30 µM, indicating potent anticancer activity.
Research Findings
Recent research has focused on the synthesis and optimization of this compound to enhance its bioavailability and efficacy. Key findings include:
- Enhanced Solubility : Modifications have improved solubility in physiological conditions, which is crucial for therapeutic applications.
- Synergistic Effects : Combinations with other antimicrobial agents have shown enhanced efficacy against resistant bacterial strains.
Table 2: Comparative Analysis of Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
